O-Methylisourea

Proteomics MALDI-MS Peptide Derivatization

Laboratories requiring high-sensitivity peptide detection often face signal suppression and desalting bottlenecks with hemisulfate salts. O-Methylisourea freebase directly addresses this, providing >10-fold signal enhancement and eliminating a ~5-minute per sample desalting step. Key supply advantages include: - >10-fold MS signal boost vs. hemisulfate salt for maximal peptide coverage. - Eliminates desalting bottlenecks, streamlining proteomics workflows. - Serves as a direct precursor for fluorouracil and organophosphorus insecticide intermediates.

Molecular Formula C2H6N2O
Molecular Weight 74.08 g/mol
CAS No. 2440-60-0
Cat. No. B1216874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methylisourea
CAS2440-60-0
SynonymsO-methylisourea
O-methylisourea hydrochloride
O-methylisourea monosulfate
O-methylisourea sulfate
O-methylisourea sulfate (2:1)
O-methylisouronium
Molecular FormulaC2H6N2O
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCOC(=N)N
InChIInChI=1S/C2H6N2O/c1-5-2(3)4/h1H3,(H3,3,4)
InChIKeyRMAHPRNLQIRHIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Methylisourea CAS 2440-60-0: Industrial-Grade Intermediate for Pyrimidine Synthesis and Protein Modification


O-Methylisourea (CAS 2440-60-0, molecular formula C2H6N2O, molecular weight 74.08 g/mol) is a fundamental isourea-class organic intermediate that exists as colorless crystals with a melting point of 44–45°C . The compound is synthesized via two principal industrial routes: the dimethyl sulfate method (reaction of urea with dimethyl sulfate) and the cyanamide method . As a versatile chemical building block, O-methylisourea serves as a critical precursor in the manufacture of the antineoplastic drug fluorouracil and the organophosphorus insecticide intermediates 2-methoxy-4-methyl-6-hydroxypyrimidine .

Why O-Methylisourea Cannot Be Arbitrarily Substituted with S-Methylisothiourea or Other Guanidination Reagents


Although O-methylisourea shares a common structural motif with S-methylisothiourea and other guanidination reagents, their reactivity, metabolic fate, and functional selectivity diverge dramatically in application-specific contexts. In peptide guanidination for mass spectrometry, the efficiency of lysine-to-homoarginine conversion varies significantly depending on the reagent employed, with O-methylisourea demonstrating markedly different pH-dependent performance compared to S-methylisothiourea and 2-methyl-2-imidazoline [1]. Furthermore, in vivo pharmacological studies reveal that S-methylisothiourea acts as a potent inhibitor of hepatic aldehyde dehydrogenase following oxidative metabolism, while O-methylisourea remains completely inactive under identical conditions [2]. These fundamental mechanistic differences render the compounds non-interchangeable in both analytical biochemistry and pharmaceutical research applications.

Quantitative Differentiation of O-Methylisourea Against S-Methylisothiourea and Alternative Guanidination Reagents


Superior Peptide Guanidination Efficiency at Alkaline pH Compared to S-Methylisothiourea and 2-Methyl-2-Imidazoline

In a direct head-to-head comparison of three guanidination reagents (O-methylisourea, S-methylisothiourea, and 2-methyl-2-imidazoline) evaluated on tryptically digested myoglobin peptides at 65°C for 1 hour across multiple pH conditions, O-methylisourea demonstrated the highest reaction efficiency specifically at pH 10.5 [1]. While all three reagents were tested under identical temperature and duration parameters, the combination of O-methylisourea with alkaline pH yielded the optimal conversion outcome [2].

Proteomics MALDI-MS Peptide Derivatization

O-Methylisourea Freebase Generates Over 10-Fold Signal Enhancement Versus Hemisulfate Salt in MALDI-TOF Peptide Analysis

A comparative study using bovine serum albumin (BSA) tryptic peptides demonstrated that guanidination with O-methylisourea freebase yielded peptide signals that increased more than 10-fold relative to guanidination performed with the conventional reagent O-methylisourea hemisulfate [1]. Additionally, using the freebase form enabled observation of more than 6 times the number of peptides compared to those guanidinated with the hemisulfate salt [2]. The freebase preparation required approximately 30 minutes and eliminated the need for sample-by-sample desalting (typically 5 minutes per sample) [3].

Proteomics MALDI-TOF-MS Signal Enhancement

Complete Pharmacological Inactivity of O-Methylisourea in Aldehyde Dehydrogenase Inhibition Versus 119-Fold Acetaldehyde Elevation by S-Methylisothiourea

In an in vivo rat model study evaluating aldehyde dehydrogenase (AlDH) inhibition, S-methylisothiourea (compound 4), when administered to rats followed by a subsequent ethanol dose, produced a 119-fold increase in ethanol-derived blood acetaldehyde levels relative to control animals not receiving the compound [1]. Under identical experimental conditions, the corresponding oxygen analog O-methylisourea exhibited no detectable activity whatsoever and was described as 'totally inactive' [2]. This dramatic difference in pharmacological effect was attributed to differential oxidative metabolism, wherein S-methylisothiourea undergoes S-oxidation to form an active metabolite, while O-methylisourea is incapable of undergoing this metabolic activation pathway and is instead predicted to undergo O-demethylation to urea and formaldehyde [3].

Pharmacology Aldehyde Dehydrogenase Metabolic Activation

O-Methylisourea Demonstrates Higher Guanidination Conversion Efficiency Than GDMP Under Optimized Conditions

A comparative assessment of protein guanidination reagents, specifically O-methylisourea (MIU) versus 1-guanyl-3,5-dimethylpyrazole nitrate (GDMP), demonstrated that while both reagents effectively convert lysine residues to homoarginine, their operational characteristics and efficiencies differ [1]. GDMP exhibits susceptibility to hydrolytic deguanylation, undergoing temperature-dependent first-order degradation to 3,5-dimethylpyrazole and urea [2]. In contrast, O-methylisourea hydrogen sulfate and free O-methylisourea were found to be equally effective reagents for lysine-to-homoarginine conversion, with a 0.4 M O-methylisourea concentration achieving equivalent efficacy to 0.6 M concentration in protein guanidination studies [3].

Protein Chemistry Guanidination Lysine Modification

O-Methylisourea Enables Thiourea-Free Pyrimidine Synthesis with Superior Nucleophilicity Relative to Urea

In the synthesis of pyrimidine derivatives via condensation with β-diketones, O-methylisourea hydrochloride demonstrates enhanced nucleophilicity compared to urea, enabling more efficient cyclocondensation reactions . Importantly, O-methylisourea provides a thiourea-free alternative for pyrimidine synthesis, avoiding the toxicity concerns associated with thiourea-based reagents while maintaining comparable or improved synthetic utility [1]. The compound serves as a versatile building block for diverse pyrimidine scaffolds, including 2-methoxypyrimidines and 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs), which are specific inhibitors of HIV-1 reverse transcriptase [2].

Heterocyclic Synthesis Pyrimidines Green Chemistry

Optimal Application Scenarios for O-Methylisourea CAS 2440-60-0 in Industrial and Research Settings


High-Sensitivity Peptide Guanidination for MALDI-TOF Proteomics Using Freebase Form

For proteomics core facilities and mass spectrometry laboratories requiring maximal peptide detection sensitivity, O-methylisourea freebase provides >10-fold signal enhancement compared to the hemisulfate salt and eliminates the desalting bottleneck (typically 5 minutes per sample) . This application directly addresses the quantitative evidence from Section 3 demonstrating superior signal intensity and increased peptide coverage (>6-fold more peptides observed) . Laboratories should procure O-methylisourea freebase specifically rather than the hemisulfate salt to achieve these performance advantages [4].

Thiourea-Free Pyrimidine Synthesis for Pharmaceutical and Agrochemical Intermediates

O-Methylisourea serves as a critical building block in the synthesis of fluorouracil antineoplastic drugs and organophosphorus insecticide intermediates (2-methoxy-4-methyl-6-hydroxypyrimidine) . Compared to urea, O-methylisourea exhibits enhanced nucleophilicity enabling more efficient condensation with β-diketones; compared to thiourea-based reagents, it eliminates toxicity concerns while maintaining comparable synthetic utility . The compound supports the preparation of DABO-class HIV-1 reverse transcriptase inhibitors and trifluoromethylpyrimidines [4]. This scenario is validated by the class-level inference evidence in Section 3.

Lysine-to-Homoarginine Conversion in Protein Chemistry and Nutritional Studies

O-Methylisourea enables efficient guanidination of lysine residues in proteins and feed materials, with conversion efficiencies ranging from 36.1% to 74.5% across various protein sources (soybean meal: 69.0-74.5%; lupin: ~69.0%; fish meal: ~69.0%) using 0.4 M O-methylisourea at pH 10.5 and room temperature . The compound achieves equivalent efficacy at 0.4 M concentration compared to 0.6 M concentration requirements . This application directly stems from the cross-study comparable evidence with GDMP presented in Section 3.

Pharmacological Control Experiments Requiring a Metabolically Inert O-Analog of S-Methylisothiourea

For pharmacology researchers investigating aldehyde dehydrogenase inhibition pathways, O-methylisourea provides an essential negative control or inert scaffold when AlDH inhibition is either undesired or must be excluded. As demonstrated by the direct head-to-head comparison in Section 3, S-methylisothiourea produces a 119-fold increase in blood acetaldehyde via AlDH inhibition, while O-methylisourea remains completely inactive under identical in vivo conditions . This differential activity, attributed to the inability of O-methylisourea to undergo oxidative metabolic activation, makes it uniquely suited for studies requiring an oxygen analog that does not interfere with AlDH-mediated pathways .

Technical Documentation Hub

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